2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
Overview
Description
2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one is a heterocyclic compound characterized by a fused furan and pyrimidine ring system with chlorine atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one typically involves the chlorination of a precursor furo[3,4-d]pyrimidine compound. One common method includes the reaction of furo[3,4-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:
- Dissolve furo[3,4-d]pyrimidine-2,4-diol in an appropriate solvent such as toluene.
- Add phosphorus oxychloride dropwise while maintaining the reaction temperature at around 70°C.
- After the addition is complete, increase the temperature to 106°C and stir for 16 hours.
- Cool the reaction mixture and quench with water and ethyl acetate.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms at the 2 and 4 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the furan and pyrimidine rings.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline can yield 2,4-dianilino-furo[3,4-d]pyrimidin-7(5H)-one, while oxidation with hydrogen peroxide may produce a furo[3,4-d]pyrimidine-2,4-dione derivative.
Scientific Research Applications
2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one has a wide range of applications in scientific research:
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In medicinal chemistry, it is often designed to target specific kinases or other proteins involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A related compound with a similar fused ring system but differing in the position and number of chlorine atoms.
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: Another similar compound with a pyrrolo ring instead of a furo ring.
Uniqueness
2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one is unique due to its specific ring structure and substitution pattern, which confer distinct chemical properties and reactivity
Biological Activity
2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a fused pyrimidine and furan ring system with dichloro substitutions that may influence its biological activity. The molecular formula is with a CAS number of 848398-41-4. The compound exhibits distinct physicochemical properties that contribute to its reactivity and biological interactions.
Antitumor Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study evaluating its effects on human cancer cell lines, the compound displayed an IC50 value indicative of potent antiproliferative activity.
The mechanisms underlying the antitumor activity of this compound appear to involve inhibition of cyclin-dependent kinases (CDKs). Inhibition of CDK2 has been associated with cell cycle arrest in the G1 phase, leading to apoptosis in cancer cells. This is supported by molecular docking studies that confirm the binding affinity of the compound to the ATP-binding site of CDK2.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of halogen substituents at specific positions on the pyrimidine ring enhances biological activity. For instance, modifications at the N5 position have been shown to improve selectivity and potency against various kinases involved in tumor progression.
Case Study 1: In Vivo Efficacy
In a recent study involving a syngeneic mouse model of triple-negative breast cancer, this compound was administered to evaluate its efficacy in vivo. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent in cancer treatment .
Case Study 2: Comparative Analysis with Other Compounds
A comparative analysis with related compounds such as pyrido[2,3-d]pyrimidines revealed that this compound possesses superior cytotoxic properties against certain cancer cell lines. Its IC50 values were consistently lower than those observed for other derivatives tested under similar conditions .
Properties
IUPAC Name |
2,4-dichloro-5H-furo[3,4-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O2/c7-4-2-1-12-5(11)3(2)9-6(8)10-4/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUKNUDUMXLPNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)O1)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630832 | |
Record name | 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15783-48-9 | |
Record name | 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichlorofuro[3,4-d]pyrimidin-7(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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